1-(thiophen-3-ylmethyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-[(Thiophen-3-yl)methyl]-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both a thiophene and a pyrrole ring. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophen-3-ylmethyl)-1H-pyrrole-2-carboxylic acid typically involves the condensation of thiophene derivatives with pyrrole derivatives. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines under acidic conditions . Another method involves the Gewald reaction, which is a three-component reaction involving a ketone, a cyanoester, and elemental sulfur .
Industrial Production Methods
Industrial production of this compound may involve large-scale Paal-Knorr synthesis due to its efficiency and relatively mild reaction conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
1-[(Thiophen-3-yl)methyl]-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrole ring can be reduced to form pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can occur on both the thiophene and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
1-[(Thiophen-3-yl)methyl]-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(thiophen-3-ylmethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways. These interactions lead to its observed biological effects, such as antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.
Pyrrole derivatives: Such as pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid.
Uniqueness
1-[(Thiophen-3-yl)methyl]-1H-pyrrole-2-carboxylic acid is unique due to the combination of both thiophene and pyrrole rings in its structure. This duality allows it to exhibit a broader range of chemical reactivity and biological activity compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C10H9NO2S |
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Molecular Weight |
207.25 g/mol |
IUPAC Name |
1-(thiophen-3-ylmethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)9-2-1-4-11(9)6-8-3-5-14-7-8/h1-5,7H,6H2,(H,12,13) |
InChI Key |
YZSRQWGGJPTYKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CSC=C2 |
Origin of Product |
United States |
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